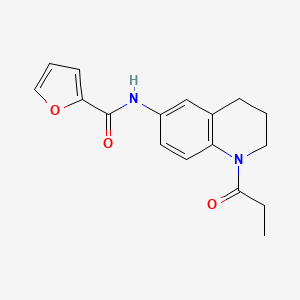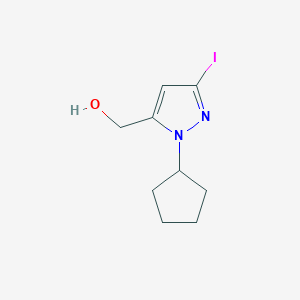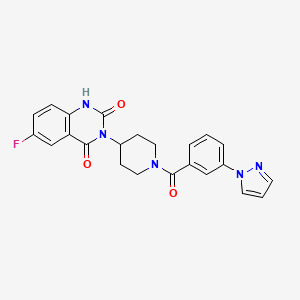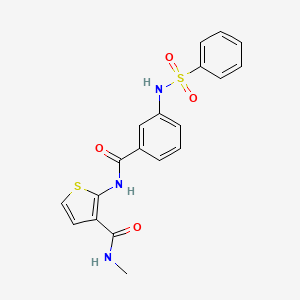![molecular formula C13H12ClN3O3S2 B2899317 {5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone CAS No. 306976-93-2](/img/structure/B2899317.png)
{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone, also known as CPTM, is a novel compound with a wide range of applications in scientific research. CPTM is a chiral molecule, meaning it has two non-superimposable mirror images, which makes it a useful tool in asymmetric synthesis. This molecule has been extensively studied in the past few decades and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone has a variety of applications in scientific research. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. This compound has also been used in the synthesis of chiral drugs, and it has been found to be an effective tool for asymmetric synthesis. Additionally, this compound has been used in the synthesis of a variety of other compounds, including peptides, peptidomimetics, and peptidomimetic drugs.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with enzymes such asAKR1C3 . This enzyme plays a crucial role in steroid metabolism and resistance to certain drugs .
Mode of Action
It’s suggested that similar compounds interact with their targets throughH-bonding . The compound fits into the active site of the enzyme, leading to changes in the enzyme’s function .
Biochemical Pathways
Given its potential interaction with akr1c3, it may influencesteroid metabolism and other related pathways .
Pharmacokinetics
The compound’smolecular weight is reported to be 355.863 Da , which could influence its pharmacokinetic properties.
Result of Action
Similar compounds have shownantiviral activity and in vitro antipromastigote activity , suggesting potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a chiral molecule, which makes it a useful tool for asymmetric synthesis. However, this compound also has some limitations. It is a relatively unstable compound and can easily decompose in the presence of heat or light. Additionally, it is not very soluble in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone has a wide range of potential future applications. It could be used in the synthesis of more complex molecules, such as peptides, peptidomimetics, and peptidomimetic drugs. Additionally, it could be used in the synthesis of chiral drugs, which could be used to treat a variety of diseases. Additionally, further research could be done to better understand the mechanism of action of this compound and to develop more efficient and cost-effective methods for its synthesis. Finally, this compound could be used to develop new and improved anti-inflammatory, anti-bacterial, and anti-cancer drugs.
Synthesemethoden
{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone can be synthesized by a variety of methods, depending on the desired product. The most common method is the reaction of 4-chlorophenylsulfinyl-1,2,3-thiadiazole with morpholine. This reaction is carried out in a solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and a base, such as sodium hydroxide or potassium carbonate, is added to the reaction mixture to catalyze the reaction. The reaction is heated to a temperature of about 80°C for several hours, and the product is then purified by column chromatography.
Eigenschaften
IUPAC Name |
[5-(4-chlorophenyl)sulfinylthiadiazol-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S2/c14-9-1-3-10(4-2-9)22(19)13-11(15-16-21-13)12(18)17-5-7-20-8-6-17/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRWVWBYLXHASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(SN=N2)S(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,6-dimethyl-N-((3-methyl-1-propyl-1H-pyrazol-5-yl)methyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2899235.png)


![N-[(cyclopropylcarbonyl)oxy]-N-{(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylene}amine](/img/structure/B2899238.png)

![N-(4-methoxyphenethyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2899240.png)
![1-(4-Chlorophenyl)sulfonyl-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2899242.png)

![Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2899245.png)


![tert-Butyl 2-[methyl(prop-2-yn-1-yl)amino]acetate](/img/structure/B2899252.png)

